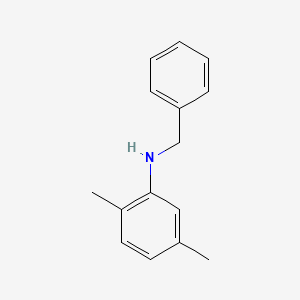

n-Benzyl-2,5-dimethylaniline

Description

Contextual Significance of N-Alkylated Aromatic Amines in Contemporary Organic Chemistry

N-alkylated aromatic amines, the class to which N-Benzyl-2,5-dimethylaniline belongs, are fundamental building blocks in modern organic chemistry. Their structural motif is a core component in a vast array of functional molecules. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net For instance, the N-alkyl aniline (B41778) structure is found in various therapeutic agents and pharmacologically relevant compounds.

The utility of N-alkylated anilines also extends to their use as organic bases, acid acceptors, and solvents in chemical reactions. In materials science, they are precursors for conducting polymers and other functional materials. The development of synthetic methodologies to access these compounds efficiently and selectively is a significant area of research. Modern chemistry emphasizes sustainable processes, and the synthesis of N-alkylated amines is at the forefront of this movement, with numerous catalytic systems being developed to improve atom economy and reduce waste. chemicalbook.com

Historical Overview of N-Benzylation Methodologies Relevant to Anilines

The synthesis of N-alkylated anilines, including N-benzylated derivatives, has evolved considerably over time, reflecting broader trends in synthetic organic chemistry.

Historically, the N-alkylation of anilines was often achieved by reacting the parent aniline with an alkyl or benzyl (B1604629) halide, a method reported as early as 1850 by A. W. Hofmann for the methylation of aniline using iodomethane. wikipedia.org Another conventional approach is reductive amination, which involves the reaction of an aniline with an aldehyde (like benzaldehyde (B42025) for benzylation) to form an imine, followed by reduction. While effective, these classical methods can be limited by harsh reaction conditions, the generation of toxic waste, and a lack of selectivity, sometimes leading to over-alkylation.

The late 20th and early 21st centuries saw a significant shift towards transition-metal-catalyzed N-alkylation reactions. These methods offer milder conditions, higher yields, and greater selectivity. A particularly noteworthy and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst, often based on ruthenium, iridium, nickel, or platinum, temporarily removes hydrogen from an alcohol (like benzyl alcohol) to form an aldehyde in situ. This aldehyde then reacts with the amine, and the catalyst subsequently returns the hydrogen to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct. acs.org

More recently, research has focused on developing catalysts that are more sustainable and based on earth-abundant first-row transition metals such as iron and cobalt. rsc.org Gold-catalyzed reactions have also been explored for the benzylation of anilines. rsc.org These advancements highlight a continuous drive towards greener, more atom-economical, and highly efficient protocols for synthesizing N-benzylated anilines.

Molecular Architecture of this compound and its Positional Isomers

The molecular architecture of this compound is defined by three key components: the aniline core, two methyl substituents on the aromatic ring, and a benzyl group on the nitrogen atom.

Aniline Core: The foundational structure is aniline (C₆H₅NH₂), which consists of an amino group attached to a benzene (B151609) ring.

Dimethyl Substituents: In the 2,5-isomer, methyl groups (–CH₃) are located at the ortho and meta positions relative to the nitrogen-bearing carbon. These methyl groups are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Their positions also introduce steric hindrance that can influence the molecule's conformation and reactivity.

The specific placement of the methyl groups distinguishes this compound from its five other positional isomers. Each isomer possesses the same molecular formula (C₁₅H₁₇N) but differs in the substitution pattern on the aniline ring, leading to unique physical and chemical properties. For example, the steric hindrance around the nitrogen atom is significantly different in the 2,6-isomer compared to the 3,5-isomer, which can dramatically affect their reactivity in chemical synthesis.

The table below compares the known positional isomers of N-benzyl dimethylaniline, for which some data or synthetic precursors have been reported.

| Compound Name | Dimethyl Substitution Pattern | Notes on Synthesis or Properties |

|---|---|---|

| N-Benzyl-2,3-dimethylaniline | 2,3- (ortho, meta) | Precursor 2,3-Dimethylaniline is commercially available. guidechem.com |

| N-Benzyl-2,4-dimethylaniline | 2,4- (ortho, para) | Has been synthesized; ¹H NMR data is available. acs.org |

| This compound | 2,5- (ortho, meta) | The synthesis of a related compound, N-(2-Fluorobenzyl)-2,5-dimethylaniline, has been reported. guidechem.com |

| N-Benzyl-2,6-dimethylaniline | 2,6- (di-ortho) | Exhibits high steric hindrance; synthesis via catalytic N-benzylation has been reported to give lower yields compared to less hindered isomers. |

| N-Benzyl-3,4-dimethylaniline | 3,4- (di-meta) | Precursor 3,4-Dimethylaniline is commercially available. guidechem.com |

| N-Benzyl-3,5-dimethylaniline | 3,5- (di-meta) | Features the least steric hindrance around the nitrogen from the methyl groups. Precursor 3,5-Dimethylaniline is commercially available. guidechem.com |

Compound Nomenclature

Structure

3D Structure

Properties

CAS No. |

5405-19-6 |

|---|---|

Molecular Formula |

C15H17N |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-benzyl-2,5-dimethylaniline |

InChI |

InChI=1S/C15H17N/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |

InChI Key |

CJJZCWJJAZMVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2,5 Dimethylaniline and Its Derivatives

Direct N-Benzylation via Reductive Amination Protocols

Reductive amination is a widely employed method for forming amines from carbonyl compounds. uomustansiriyah.edu.iq In the context of synthesizing N-benzyl-2,5-dimethylaniline, this process involves the reaction of 2,5-dimethylaniline (B45416) with benzaldehyde (B42025) to form an intermediate imine (N-benzylidene-2,5-dimethylaniline), which is then reduced in situ to the desired secondary amine. This transformation can be achieved using either catalytic hydrogenation or stoichiometric reducing agents.

Catalytic reductive amination utilizes a catalyst, typically a transition metal, in the presence of a hydrogen source to facilitate the reduction of the imine intermediate. uni-rostock.de Molecular hydrogen (H₂) is a common and atom-economical reductant. uni-rostock.de Various heterogeneous catalysts, such as Palladium on carbon (Pd/C), have proven effective for this transformation. tandfonline.com For instance, the reductive amination of benzaldehyde with aniline (B41778) has been successfully carried out over Pd/C and other supported metal catalysts. tandfonline.comsemanticscholar.org The reaction is typically performed at elevated hydrogen pressures and temperatures. tandfonline.comsemanticscholar.org The choice of catalyst and support can influence the reaction's efficiency; for example, a Pd/NiO catalyst was effective in the reductive amination of benzaldehyde, although the yield was slightly lower with aniline compared to cyclohexylamine. tandfonline.com Ruthenium-based systems, like [RuCl₂(p-cymene)]₂ combined with a silane (B1218182) reductant, are also efficient for the reductive amination of aldehydes with anilines. organic-chemistry.org

The reaction conditions, including solvent and hydrogen pressure, play a crucial role in maximizing the yield of the secondary amine. tandfonline.com While some systems operate under mild conditions, others require higher pressures (5-40 bar) and temperatures (50-80 °C) to achieve high conversion. tandfonline.com

Table 1: Catalyst-Mediated Reductive Amination of Benzaldehyde with Anilines Note: Data represents general findings for aniline and its derivatives, as specific data for 2,5-dimethylaniline is limited in the provided sources.

<हरी इंटरएक्टिव_टेबल>

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Amine Product Yield | Reference |

|---|---|---|---|---|---|---|

| Pd/NiO | H₂ | Not Specified | Mild | Not Specified | Moderate-High | tandfonline.com |

| Pd/C | H₂ | Water | 80 | 30 | High (93% to 86% over 4 cycles) | tandfonline.com |

| Pt/Al₂O₃ | H₂ | Methanol (B129727) | 10-25 | 5 | High (99%)* | tandfonline.com |

| Ru/C | H₂ | Methanol | Not Specified | Not Specified | High | tandfonline.com |

| [RuCl₂(p-cymene)]₂ | Ph₂SiH₂ | Not Specified | Not Specified | Not Specified | High | organic-chemistry.org |

*Yield reported for amination of 5-acetoxymethylfurfural with aniline.

Stoichiometric reductive amination employs a chemical reducing agent in a defined stoichiometric amount to reduce the imine formed from 2,5-dimethylaniline and benzaldehyde. This approach avoids the need for high-pressure hydrogenation equipment. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). uomustansiriyah.edu.iqorganic-chemistry.org

Sodium triacetoxyborohydride is a particularly mild and selective reagent for reductive amination. organic-chemistry.org Another effective system involves using pinacolborane (HBpin) as the reductant, which can facilitate the reaction at room temperature without the need for a catalyst or solvent. rsc.org For example, the reaction of benzaldehyde with 2-methylaniline using pinacolborane afforded N-benzyl-2-methylaniline in 88% yield, suggesting this method would be applicable to the sterically similar 2,5-dimethylaniline. rsc.org Other borohydride reagents, such as N-methylpyrrolidine zinc borohydride, have also been developed for the reductive amination of aldehydes and ketones under neutral conditions in methanol. researchgate.net

Table 2: Stoichiometric Reductive Amination of Aldehydes with Anilines Note: Data represents findings for various substituted anilines.

<हरी इंटरएक्टिव_टेबल>

| Amine | Aldehyde | Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methylaniline | Benzaldehyde | Pinacolborane | Solvent-free | Room Temp | 88% | rsc.org |

| Aniline | 4-Chlorobenzaldehyde | Pinacolborane | Solvent-free | Room Temp | 95% | rsc.org |

| 3,5-Dimethylaniline | 4-Chlorobenzaldehyde | Pinacolborane | Solvent-free | Room Temp | 91% | rsc.org |

| Primary/Secondary Amines | Various Aldehydes/Ketones | NaBH(OAc)₃ | Not Specified | Not Specified | Good | organic-chemistry.org |

| Primary/Secondary Amines | Various Aldehydes/Ketones | NaBH₄ / Boric Acid | Solvent-free | Not Specified | Good | organic-chemistry.org |

Catalyst-Mediated Approaches for Reductive Amination

Nucleophilic Substitution Reactions with Benzyl (B1604629) Halides

A classic route to N-alkylanilines is the nucleophilic substitution reaction between an amine and an alkyl halide. For the synthesis of this compound, this involves the reaction of 2,5-dimethylaniline with a benzyl halide, such as benzyl chloride or benzyl bromide.

The reaction of an amine with an alkyl halide is known as the Menschutkin reaction. thieme-connect.comresearchgate.net It is a bimolecular nucleophilic substitution (Sɴ2) reaction where the amine acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide ion. thieme-connect.comresearchgate.net The reaction is typically accelerated by polar aprotic solvents, which can solvate the transition state. thieme-connect.com

While the Menschutkin reaction is most commonly associated with the quaternization of tertiary amines, it is also applicable to the alkylation of primary and secondary amines. thieme-connect.comdtic.mil In the case of 2,5-dimethylaniline, a primary amine, the initial product is the secondary amine this compound. However, over-alkylation to form the tertiary amine (N,N-dibenzyl-2,5-dimethylaniline) and subsequently the quaternary ammonium (B1175870) salt can occur, making selectivity a key challenge. tsijournals.com The nucleophilicity of the aniline is a critical factor; electron-donating groups on the aromatic ring increase reactivity, while steric hindrance from ortho-substituents can decrease the reaction rate. researchgate.net

The yield and selectivity of the N-benzylation of 2,5-dimethylaniline with benzyl halides are highly dependent on the reaction conditions. Key parameters include the solvent, temperature, and the presence or absence of a base.

Solvent: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) are often preferred as they can accelerate Sɴ2 reactions. google.comresearchgate.net

Temperature: The reaction is often carried out at elevated temperatures to increase the rate, though this can also promote side reactions, including over-alkylation. A balance must be struck to achieve a reasonable reaction time without compromising selectivity. google.com

Base: The reaction generates a hydrohalic acid (e.g., HCl) as a byproduct, which protonates the starting aniline, rendering it non-nucleophilic. To drive the reaction to completion, a base is often added to neutralize this acid. A sterically hindered, non-nucleophilic base is ideal to avoid competing with the aniline in reacting with the benzyl halide. dtic.mil

Table 3: Factors Influencing Menschutkin-Type Reactions Note: This table is based on general principles of the Menschutkin reaction.

<हरी इंटरएक्टिव_टेबल>

| Parameter | Condition | Impact on Yield and Selectivity | Reference |

|---|---|---|---|

| Solvent Polarity | High (e.g., Acetonitrile, DMSO) | Increases reaction rate. | thieme-connect.com |

| Low (e.g., Toluene) | Decreases reaction rate. | thieme-connect.com | |

| Temperature | Increased | Increases reaction rate but may decrease selectivity (promotes over-alkylation). | google.com |

| Decreased | Decreases reaction rate but may improve selectivity for mono-alkylation. | google.com | |

| Base | Presence of a non-nucleophilic base | Neutralizes acid byproduct, allowing the reaction to proceed to completion. | dtic.mil |

| Absence of a base | Reaction may stall as the amine is converted to its non-nucleophilic ammonium salt. | dtic.mil | |

| Steric Hindrance | Ortho-substituents on aniline | Decreases the rate of N-alkylation. | researchgate.net |

Traditional Menschutkin-Type Reactions in Various Solvents

Transition Metal-Catalyzed N-Alkylation with Benzyl Alcohols

A more modern and sustainable approach to N-alkylation involves the use of alcohols as alkylating agents, catalyzed by transition metals. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, producing water as the only byproduct. researchgate.netresearchgate.net The general mechanism involves the catalyst temporarily 'borrowing' hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the 'borrowed' hydrogen (returned by the catalyst) to yield the final N-alkylated amine.

A wide range of transition metal catalysts based on ruthenium, researchgate.netrsc.orgrsc.orgnih.gov iridium, nih.govrsc.org iron, researchgate.netrsc.orgacs.org manganese, nih.gov and copper tsijournals.com have been developed for this transformation. These reactions are typically performed in the presence of a base, such as KOtBu or K₂CO₃, at elevated temperatures. rsc.orgnih.gov

For the synthesis of this compound, various catalysts have shown high efficacy in the N-alkylation of substituted anilines with benzyl alcohol. For example, an iridium-NHC complex catalyzed the reaction of 2,4-dimethylaniline (B123086) with benzyl alcohol, though the yield was lower compared to less hindered anilines. nih.gov Manganese pincer complexes have also been used to catalyze the N-alkylation of various aniline derivatives with benzyl alcohol in good yields. nih.gov Heterogeneous catalysts, such as a bimetallic Pt-Sn/γ-Al₂O₃ system, have also been developed, demonstrating high activity and potential for large-scale synthesis.

Table 4: Transition Metal-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol Note: Data represents findings for various substituted anilines.

<हरी इंटरएक्टिव_टेबल>

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate | Yield | Reference |

|---|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / dppf-type ligand | K₂CO₃ | p-Xylene | 140 | Aniline | High | rsc.org |

| Ir(III)-NHC Complex (2b) | KOtBu | Solvent-free | 120 | 2,4-Dimethylaniline | Moderate | nih.govacs.org |

| Manganese Pincer Complex (1) | t-BuOK | Toluene (B28343) | 80 | 2,6-Dimethylaniline | 38% | nih.gov |

| Fe/Al-SBA-15 | None | Not Specified | Not Specified | Aniline | 96% (selectivity to imine) | researchgate.net |

| Pt-Sn/γ-Al₂O₃ | None | None (excess alcohol) | 160 | 2,6-Dimethylaniline | 82% | |

| Au–Pd@CeO₂ | None | Solvent-free | 150 | Aniline | High | ias.ac.in |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Iridium-Complex Catalysis in Amine Alkylation

Iridium-based catalysts are highly effective for the N-alkylation of amines with alcohols. rsc.org This process generally operates via a "borrowing hydrogen" or "hydrogen auto-transfer" strategy. rsc.orguclm.esmdpi.com In this mechanism, the iridium complex temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde (benzaldehyde). The aldehyde then undergoes condensation with the amine (2,5-dimethylaniline) to form an imine intermediate. This imine is subsequently reduced by the iridium-hydride species, which returns the borrowed hydrogen, yielding the final N-alkylated amine and regenerating the catalyst. Water is the sole byproduct of this atom-efficient process. uclm.esmdpi.comnih.gov

A variety of iridium complexes have been developed for this purpose, including [CpIrCl₂]₂ (where Cp is pentamethylcyclopentadienyl) and complexes featuring N-heterocyclic carbene (NHC) ligands. nih.govacs.orgresearchgate.net Cationic iridium(I) complexes with functionalized NHC ligands have shown excellent performance, with one study reporting quantitative conversion of aniline to N-benzylaniline within 3 hours using a specific cationic iridium complex. rsc.org The catalytic system can be applied to a wide range of aromatic amines and alcohols. rsc.orgnih.govresearchgate.net For instance, NHC-Ir(III) complexes have been successfully used for the N-alkylation of various aniline derivatives with benzyl alcohol, achieving good to excellent yields under solvent-free conditions. nih.govacs.org

Table 1: Iridium-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol This table presents representative data for iridium-catalyzed N-alkylation of various anilines, demonstrating the general applicability of the methodology.

| Aniline Substrate | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | [Cp*IrCl₂]₂ / K₂CO₃ | Toluene, 110 °C, 17 h | 88% | researchgate.net |

| Aniline | Cyclometalated Iridium Complex | H₂O, 80 °C, 12 h | 95% | nih.gov |

| 4-Methylaniline | NHC-Ir(III) Complex | 120 °C, 24 h, solvent-free | 72% | nih.gov |

| 2-Methylaniline | NHC-Ir(III) Complex | 120 °C, 24 h, solvent-free | 65% | nih.gov |

| 2,4-Dimethylaniline | NHC-Ir(III) Complex | 120 °C, 24 h, solvent-free | Relatively low conversion | nih.gov |

Ruthenium-Complex Mediated N-Alkylation of Anilines

Ruthenium complexes are also widely used as catalysts for the N-alkylation of anilines with alcohols, operating through the same environmentally benign borrowing hydrogen methodology. rsc.orgarabjchem.org Catalysts such as Shvo's catalyst, [RuCl₂(p-cymene)]₂, and various other ruthenium(II) complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have proven effective. nih.govresearchgate.netresearchgate.net These systems can efficiently dehydrogenate alcohols, allowing for the subsequent condensation with an amine and hydrogenation of the resulting imine. nih.govresearchgate.net

The synthesis of N-benzyl-2,4-dimethylaniline, a close isomer of the target compound, has been achieved in good yields using (p-cymene)-ruthenium(II)-NHC complexes, demonstrating the viability of this method for di-substituted anilines. researchgate.net One study examined the reaction of 2,4-dimethylaniline with benzyl alcohol using four different Ru(II)-NHC complexes, achieving conversions of 70-84% and selectivities of 74-87% for the desired N-benzylated product. researchgate.net This highlights the direct applicability of this method for the synthesis of this compound.

Table 2: Ruthenium-Catalyzed N-Alkylation of 2,4-Dimethylaniline with Benzyl Alcohol This table shows results for the N-alkylation of a close isomer, 2,4-dimethylaniline, indicating expected outcomes for the 2,5-dimethylaniline substrate.

| Catalyst | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Ru(II)-NHC Complex 2a | 70 | 74 | researchgate.net |

| Ru(II)-NHC Complex 2b | 78 | 80 | researchgate.net |

| Ru(II)-NHC Complex 2c | 84 | 87 | researchgate.net |

| Ru(II)-NHC Complex 2d | 81 | 83 | researchgate.net |

Gold(III)-Catalyzed Benzylation Techniques

Gold catalysts offer an alternative approach for the benzylation of anilines. While gold can catalyze N-alkylation through the borrowing hydrogen mechanism, it is also known to promote Friedel-Crafts-type reactions. mdpi.combeilstein-journals.org Recent research has demonstrated that a Au(III)/TPPMS (sodium diphenylphosphinobenzene-3-sulfonate) catalyst system in water can effectively catalyze the ortho-C-H benzylation of deactivated anilines. rsc.orgrsc.org

The proposed mechanism involves the gold(III) catalyst acting as a Lewis acid to activate the benzyl alcohol, facilitating the cleavage of the C-O bond to form a benzyl cation intermediate. rsc.orgrsc.org While this can lead to N-alkylation, the system can also promote a subsequent Hofmann-Martius rearrangement of the initially formed N-benzylaniline intermediate. rsc.org This rearrangement, which can proceed via an intermolecular pathway, results in the migration of the benzyl group from the nitrogen atom to the ortho position of the aniline ring. rsc.org Control experiments have shown that N-benzylated anilines can rearrange to the C-benzylated product under these catalytic conditions. rsc.org This dual reactivity highlights the importance of catalyst and condition selection to control the selectivity between N-alkylation and C-alkylation.

Table 3: Gold-Catalyzed Benzylation of 4-Nitroaniline with Benzyl Alcohol in Water This table illustrates the C-benzylation of a deactivated aniline, a potential pathway in gold-catalyzed reactions.

| Catalyst | Ligand | Product (Yield) | Reference |

|---|---|---|---|

| NaAuCl₄·2H₂O | TPPMS | 2-Benzyl-4-nitroaniline (64%) | rsc.org |

| AuBr₃ | TPPMS | 2-Benzyl-4-nitroaniline (65%) | rsc.org |

| HAuCl₄·4H₂O | TPPMS | 2-Benzyl-4-nitroaniline (63%) | rsc.org |

Multicomponent Reactions and One-Pot Synthetic Sequences

One-pot synthetic sequences provide a highly efficient route to N-benzylanilines by combining multiple reaction steps without isolating intermediates. A common strategy involves the reductive amination of aldehydes with nitroarenes. mdpi.com This approach is attractive because it starts with inexpensive and readily available nitro compounds. mdpi.com The sequence involves the reduction of the nitro group to an amine, condensation with an aldehyde (e.g., benzaldehyde) to form an imine, and a final reduction of the imine to the desired secondary amine, all within a single reaction vessel. mdpi.com

Bimetallic heterogeneous catalysts, such as gold-palladium (Au-Pd) or gold-ruthenium (Au-Ru) nanoparticles supported on titanium dioxide (TiO₂), are particularly effective for these tandem reactions. gychbjb.comcardiff.ac.uk These catalysts exhibit synergistic effects, where the combination of metals leads to higher activity and selectivity than their monometallic counterparts. gychbjb.comcardiff.ac.uk For example, a bimetallic Au-Ru/TiO₂ catalyst achieved 100% conversion of nitrobenzene (B124822) and 88.2% selectivity to N-benzylaniline in a one-pot reaction with benzaldehyde. gychbjb.com These methods avoid the pre-synthesis of the primary amine, saving time and resources. mdpi.com

Functionalization of the Aryl Moiety in this compound

The this compound scaffold contains an activated aromatic ring amenable to further functionalization, primarily through electrophilic substitution or metallation strategies. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Regioselective Aromatic Substitution Reactions

In electrophilic aromatic substitution, the substituents on the aniline ring control the position of the incoming electrophile. libretexts.org The N-benzylamino group is a potent activating, ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. The two methyl groups are weakly activating and also ortho, para-directing through an inductive effect.

For this compound, the potential sites for electrophilic attack are C3, C4, and C6.

C6: This position is ortho to the powerful N-benzylamino directing group but is sterically hindered by both the bulky N-benzyl group and the adjacent C5-methyl group.

C4: This position is para to the C1-amino group and ortho to the C5-methyl group. It is strongly activated by both substituents.

C3: This position is ortho to the C2-methyl group and meta to the other two groups. It is less activated compared to the C4 and C6 positions.

Therefore, electrophilic substitution is most likely to occur at the C4 position, which is electronically activated and relatively sterically accessible. Reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 4-substituted derivative. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com

Metallation Strategies for Further Derivatization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. arkat-usa.orgwikipedia.org The strategy relies on a directing metalating group (DMG), typically containing a heteroatom like nitrogen or oxygen, which coordinates to an organolithium reagent (e.g., n-butyllithium or t-butyllithium). arkat-usa.org This coordination directs the deprotonation to the adjacent ortho position, creating a specific aryllithium intermediate.

In this compound, the N-benzylamino group can serve as a DMG. wikipedia.org The lithiation would occur exclusively at the C6 position, the only available site ortho to the nitrogen. Although secondary amines can be challenging substrates for DoM, the reaction can often be facilitated under specific conditions or by using a temporary N-protecting group like a pivaloyl or Boc group. uvm.edu Once the C6-lithiated species is formed, it can be quenched with a wide variety of electrophiles (E) to introduce new functional groups, such as halogens (using I₂ or Br₂), carbonyls (using aldehydes or ketones), carboxyl groups (using CO₂), or silyl (B83357) groups (using silyl chlorides). arkat-usa.org This provides a reliable method for synthesizing 6-substituted this compound derivatives that are inaccessible through direct electrophilic substitution.

Mechanistic Investigations and Reaction Kinetics of N Benzylation Processes

Elucidation of SN1 and SN2 Mechanistic Pathways in N-Benzylation of Anilines

The N-benzylation of anilines can proceed through either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) mechanism, and in some cases, a concurrent mixture of both. researchgate.net The predominant pathway is highly dependent on the structure of the benzylating agent, the aniline (B41778) derivative, and the reaction environment.

In a typical SN2 process, the aniline attacks the electrophilic carbon of the benzylating agent (e.g., benzyl (B1604629) chloride) in a single, concerted step, leading to simultaneous bond formation and bond-breaking. libretexts.org This mechanism is characterized by a transition state where both the incoming nucleophile (aniline) and the outgoing leaving group are partially bonded to the carbon atom. Research on the reactions of benzyl halides with substituted anilines in ethanol (B145695) has shown that these reactions are well-described as SN2 bimolecular processes. unict.it The reaction rate is sensitive to the electronic properties of both the aniline and the benzylating agent. Electron-donating groups on the aniline increase the nucleophilicity of the nitrogen atom, accelerating the reaction. unict.it Conversely, electron-withdrawing groups on the benzyl chloride facilitate the departure of the leaving group. unict.it For the specific case of N-benzyl-2,5-dimethylaniline synthesis, the two methyl groups on the aniline ring act as electron-donating groups, enhancing the nitrogen's nucleophilicity and favoring the SN2 pathway.

However, an SN1 mechanism becomes more significant if the benzylating agent can form a stabilized carbocation. acs.org For instance, the use of benzyl alcohols over solid acid catalysts can proceed via an SN1 pathway where the catalyst facilitates the formation of a benzyl carbocation intermediate. sioc-journal.cn This carbocation is then attacked by the aniline. Definitive evidence for carbocation intermediates has been obtained in certain systems through carbocation-trapping experiments. sioc-journal.cn While less common for simple benzyl halides, the SN1 character can increase with activating substituents on the benzyl ring or in highly ionizing, polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgsioc-journal.cn Studies on the benzylation of pyridines (a similar N-nucleophile) with activated benzyl bromides in acetonitrile (B52724) have demonstrated the simultaneous occurrence of SN1 and SN2 pathways. researchgate.net

The distinction between these pathways is crucial. An SN2 reaction is bimolecular, meaning its rate depends on the concentration of both the aniline and the benzylating agent. libretexts.org An SN1 reaction, however, is typically unimolecular, with a rate-determining step that involves only the formation of the carbocation from the benzylating agent. libretexts.orgacs.org

Kinetic Analysis of N-Benzylation Reactions

Kinetic studies provide quantitative insights into the reaction mechanism by examining how reaction rates change in response to variations in reactant concentrations and temperature.

For many N-benzylation reactions of anilines with benzyl halides, the reaction follows second-order kinetics, consistent with an SN2 mechanism. unict.itscispace.com The rate law for such a reaction can be expressed as:

Rate = k[Aniline][Benzyl Halide]

In contrast, when the N-benzylation is performed using benzyl alcohol with certain catalysts, the kinetics can change dramatically. For example, in a study of N-benzylation of aniline with benzyl alcohol over a niobium oxide catalyst, the reaction order was found to be 1.04 for benzyl alcohol and nearly zero (0.008) for aniline. sioc-journal.cn This indicates that the reaction rate is primarily dependent on the concentration of the alcohol and is consistent with an SN1 mechanism where the formation of the carbocation from the alcohol is the rate-determining step. sioc-journal.cn Similarly, in an iridium-catalyzed reaction, the rate was found to be zero-order in benzyl alcohol but showed a negative first-order dependence on aniline, suggesting inhibition by the aniline substrate which coordinates to the catalyst's resting state. acs.org

The table below presents kinetic data for the N-benzylation of aniline under different catalytic systems, illustrating the variance in rate dependencies.

| Reactants | Catalyst/Conditions | Order in Aniline | Order in Benzylating Agent | Overall Order/Mechanism |

| Aniline + Benzyl Bromide | Methanol (B129727) | 1 | 1 | 2 (SN2) |

| Aniline + Benzyl Alcohol | Niobium Oxide | ~0 | ~1 | ~1 (SN1) |

| Aniline + Benzyl Alcohol | Iridium Complex | -1 | 0 | Complex (Inhibition by Aniline) |

This table is a representation of findings from various studies. sioc-journal.cnscispace.comacs.org

The rate of N-benzylation reactions increases with temperature, a relationship that can be quantified using the Arrhenius equation. Kinetic studies conducted at different temperatures allow for the determination of important activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

These parameters provide deeper insight into the transition state of the reaction. For the SN2 benzylation of anilines, the entropy of activation (ΔS‡) is typically negative. This is because the formation of the transition state involves bringing two reactant molecules (aniline and the benzylating agent) together, resulting in a more ordered system compared to the free reactants.

The table below shows representative activation parameters for the reaction of benzyl bromide with various N-substituted anilines.

| Nucleophile | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| N-methylaniline | 55.4 | 52.8 | -139.6 |

| N-ethylaniline | 59.9 | 57.3 | -124.9 |

| Diphenylamine | 48.2 | 45.6 | -158.4 |

Data derived from studies on the benzylation of secondary amines in methanol. scispace.com

In catalytic systems, temperature can also affect product selectivity. For instance, in the alkylation of aniline with methanol, lower temperatures favor N-alkylation, while higher temperatures can lead to more C-alkylated byproducts. researchgate.net In another catalytic system, increasing the temperature beyond 120°C significantly increased the selectivity for the desired N-benzylated amine over the intermediate imine product. rsc.org

Rate Dependence on Reactant Concentrations

Solvent Effects on Reaction Kinetics and Transition State Characterization

The choice of solvent profoundly impacts the rate and mechanism of N-benzylation reactions by influencing the stability of reactants, intermediates, and the transition state.

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of solvent ionizing power on solvolysis reaction rates. wikipedia.org It is typically applied to SN1 reactions, which involve the formation of charged intermediates. The equation is given by:

log(k/k₀) = mY

where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/water), Y is a measure of the solvent's ionizing power, and m is the sensitivity of the substrate to the solvent's ionizing power. wikipedia.org A high m value (close to 1) is indicative of an SN1 mechanism with significant charge development in the transition state. wikipedia.org

While originally developed for solvolysis, the Grunwald-Winstein relationship can provide insights into the N-benzylation of anilines. For reactions with significant SN1 character, a good correlation with the Y scale is expected. For more SN2-like reactions, the correlation is often poor because the equation does not account for the solvent's nucleophilicity. nih.gov For these borderline or SN2 reactions, an extended Grunwald-Winstein equation is often used, which includes a term for solvent nucleophilicity (N):

log(k/k₀) = lN + mY

Here, l represents the sensitivity of the reaction to the solvent nucleophilicity N. nih.govhud.ac.uk An appreciable l value suggests a mechanism with significant SN2 character, where the solvent may assist in the nucleophilic attack or stabilize the nucleophile.

The dielectric constant (ε) of a solvent is a measure of its ability to separate charge and solvate ions. In N-benzylation reactions, the polarity of the transition state often differs from that of the reactants.

For a typical SN2 reaction between a neutral nucleophile (aniline) and a neutral electrophile (benzyl chloride), the transition state involves charge separation, creating a dipole. Polar solvents, which have higher dielectric constants, are better at stabilizing this polar transition state than the less polar reactants, thus accelerating the reaction. ias.ac.in Studies have shown that N-alkylation reactions are significantly faster in polar solvents compared to nonpolar ones. sioc-journal.cn For example, the N-alkylation of aniline with benzyl alcohol showed a stable yield in the polar solvent toluene (B28343), but the yield dropped dramatically in nonpolar solvents like cyclohexane. sioc-journal.cn

Conversely, if the reactants are more charged than the transition state, increasing the solvent polarity would slow the reaction down. The Hughes-Ingold rules summarize these effects. For the N-benzylation of aniline, the transition state is more polar than the reactants, so an increase in solvent polarity generally leads to an increase in the reaction rate. The magnitude of this effect provides information about the degree of charge separation in the transition state. Many base-catalyzed N-alkylation reactions are preferentially carried out in solvents with low dielectric constants, such as toluene or xylene, which is thought to favor specific transition state geometries and aid in the removal of water. researchgate.net

Correlation with Macroscopic Solvent Polarity Scales (e.g., Grunwald-Winstein)

Catalytic Cycle Mechanisms in Transition Metal-Mediated N-Alkylation

The catalytic cycle in iridium-mediated N-alkylation is a sophisticated dance of oxidation, condensation, and reduction, all orchestrated by the iridium center. The process is initiated by the coordination of the alcohol to the iridium complex. nih.gov

Hydride Transfer and Imine Formation in Iridium Catalysis

The crucial step of hydride transfer from the alcohol to the iridium catalyst is a defining feature of the borrowing hydrogen strategy. rsc.org In the presence of an iridium catalyst, benzyl alcohol is oxidized to benzaldehyde (B42025), with the concurrent formation of an iridium-hydride species. acs.org This reactive iridium-hydride is the key to the subsequent reduction of the imine.

The formation of the imine from the reaction of benzaldehyde and 2,5-dimethylaniline (B45416) is a critical part of the catalytic cycle. researchgate.net Some studies suggest that the iridium catalyst may also play a role in this condensation step. rsc.orgresearchgate.net The imine then coordinates to the iridium-hydride complex, setting the stage for the final reduction. acs.org The transfer of the hydride from the iridium back to the imine carbon results in the formation of the desired this compound and regenerates the active iridium catalyst, allowing the cycle to continue. rsc.org

The resting state of the catalyst is often an iridium-hydride species coordinated to the amine substrate. acs.org The rate-determining step in many cases is the coordination of the imine to the iridium-hydride complex. acs.org

Ligand Effects on Catalytic Efficiency and Selectivity

The ligands coordinated to the iridium center play a paramount role in determining the catalyst's efficiency and selectivity. The electronic and steric properties of the ligands can significantly influence the various steps of the catalytic cycle.

N-heterocyclic carbenes (NHCs) have emerged as particularly effective ligands in iridium-catalyzed N-alkylation reactions. diva-portal.orgacs.org The functionalization of these NHC ligands can further enhance catalytic activity. For instance, iridium complexes bearing NHC ligands with tethered alcohol or alkoxide functionalities have demonstrated remarkable activity under base-free conditions. acs.org These functional groups can participate in the catalytic cycle by facilitating proton transfer and stabilizing key intermediates through hydrogen bonding. acs.org

The nature of the auxiliary ligands, such as phosphines, also has a profound impact on the catalytic performance. rsc.org The use of different triphenylphosphine (B44618) derivatives as auxiliary ligands can lead to varying conversions in the N-alkylation of anilines. rsc.org The electronic properties of substituents on the ligands can either enhance or diminish the catalytic activity. For example, electron-donating groups on the ligands can increase the catalytic efficiency. nih.gov

The choice of ligand can also influence the selectivity of the reaction, particularly the ratio of the desired N-alkylated amine to any potential imine byproduct. nih.gov Cyclometalated iridium complexes with specific pyridyl-imidazole ligands have been shown to achieve high yields and excellent amine/imine ratios. nih.gov

Below is a table summarizing the effect of different iridium catalysts and ligands on the N-alkylation of anilines with benzyl alcohol, providing insights into the structure-activity relationship.

| Catalyst/Ligand System | Substrate (Amine) | Substrate (Alcohol) | Product | Yield (%) | Selectivity (Amine:Imine) | Reference |

| [Ir(NCCH₃)(cod){MeIm(2-methoxybenzyl)}]⁺ | Aniline | Benzyl Alcohol | N-Benzylaniline | Quantitative | - | rsc.org |

| Nitrile-Substituted NHC-Ir(III) | 2,4-Dimethylaniline (B123086) | Benzyl Alcohol | N-Benzyl-2,4-dimethylaniline | Low Conversion | - | nih.gov |

| Nitrile-Substituted NHC-Ir(III) | 4-Methylaniline | Benzyl Alcohol | N-Benzyl-4-methylaniline | 72 | - | nih.gov |

| Nitrile-Substituted NHC-Ir(III) | 2-Methylaniline | Benzyl Alcohol | N-Benzyl-2-methylaniline | 65 | - | nih.gov |

| Cyclometalated Iridium Complex (TC-1) | Aniline | Benzyl Alcohol | N-Benzylaniline | 88 | 90:10 | nih.gov |

| Dinuclear Iridium Complex (D2) / TMPP | Aniline | Benzyl Alcohol | N-Benzylaniline | High | - | rsc.org |

This data underscores the critical role of ligand design in optimizing iridium-catalyzed N-benzylation reactions for the synthesis of compounds like this compound. The continuous development of novel ligand architectures promises to further enhance the efficiency, selectivity, and substrate scope of this important transformation.

Computational and Theoretical Studies of N Benzyl 2,5 Dimethylaniline

Density Functional Theory (DFT) Based Structural Elucidation

No published studies were found that report the use of Density Functional Theory to elucidate the structure of N-Benzyl-2,5-dimethylaniline.

Geometry Optimization and Conformational Analysis

There is no available data from computational studies on the optimized geometry or the conformational analysis of this compound. Such an analysis would typically involve identifying the lowest energy conformers by exploring the rotational barriers around the C-N and N-benzyl bonds.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO/LUMO) Characterization

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been reported. This information is crucial for understanding the molecule's electronic transitions and reactivity.

Charge Distribution and Electrostatic Potential Maps

There are no available studies that present data on the charge distribution or molecular electrostatic potential (MEP) maps for this compound. These analyses would be valuable for predicting sites of electrophilic and nucleophilic attack.

Reactivity and Stability Assessments

Specific computational assessments of the reactivity and stability of this compound, often derived from the analysis of global and local reactivity descriptors (such as chemical hardness, softness, and electrophilicity index), could not be found in the literature.

Electrophilicity and Nucleophilicity Indices

Theoretical examinations employing methodologies such as Density Functional Theory (DFT) are pivotal in defining the reactive characteristics of this compound. Key metrics in this analysis are the electrophilicity (ω) and nucleophilicity (Nu) indices, which quantify the molecule's propensity to accept or donate electrons, respectively. The electrophilicity index measures the stabilization in energy when a system accepts an additional electronic charge. A higher electrophilicity index points to a greater capacity to act as an electrophile.

Conversely, the nucleophilicity index quantifies the molecule's electron-donating capability. It is often conceptualized as the inverse of the electrophilicity index or derived from the energy of the Highest Occupied Molecular Orbital (HOMO), as this orbital is central to electron donation. For this compound, the lone pair of electrons on the nitrogen atom designates it as the principal nucleophilic center.

Chemical Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are fundamental concepts in reactivity theory that describe a molecule's resistance to change in its electron distribution. Hardness is defined as half the difference between the ionization potential (I) and electron affinity (A). Softness is the reciprocal of hardness. These parameters are frequently approximated using the energies of the frontier molecular orbitals (HOMO and LUMO).

The presence of electron-donating methyl and benzyl (B1604629) groups on the aniline (B41778) structure influences its electronic properties. These groups tend to raise the HOMO energy, which can lead to a smaller HOMO-LUMO gap, thereby decreasing hardness and increasing softness. This suggests a potentially higher reactivity compared to unsubstituted aniline.

Below is a table of hypothetical calculated values for these parameters, as actual values would be dependent on the specific computational methods used.

| Parameter | Symbol | Representative Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.20 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.30 |

| HOMO-LUMO Gap | ΔE | 4.90 |

| Ionization Potential | I | 5.20 |

| Electron Affinity | A | 0.30 |

| Chemical Hardness | η | 2.45 |

| Chemical Softness | S | 0.408 |

| Electronegativity | χ | 2.75 |

| Electrophilicity Index | ω | 1.54 |

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations.

Theoretical Investigations of Reaction Mechanisms and Energy Profiles

Transition State Identification and Activation Energy Calculations

The detailed pathways of chemical reactions involving this compound can be elucidated through theoretical chemistry. By mapping a reaction's potential energy surface, key structures such as reactants, products, intermediates, and transition states can be identified. A transition state represents the highest energy barrier along the reaction coordinate.

The identification of transition state geometries is typically accomplished using computational methods that optimize for first-order saddle points on the potential energy surface. A successful identification is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. The activation energy (Ea), which is the energy difference between the transition state and the reactants, can then be calculated. This value is a critical factor in determining the reaction rate.

Energetic Comparison of Competing Reaction Pathways

This compound possesses multiple reactive sites, including the nitrogen atom and various positions on its two aromatic rings. This can lead to competing reaction pathways. For example, in an electrophilic substitution reaction, attack could occur at several positions on the aniline or benzyl rings.

Computational chemistry allows for the direct comparison of the energetics of these competing pathways. By calculating the activation energy for each potential route, the kinetically favored pathway (the one with the lowest energy barrier) can be predicted. Additionally, calculating the energies of the final products allows for the determination of the thermodynamically favored product. This analysis provides crucial insights into the regioselectivity of a reaction.

An illustrative energetic profile for competing reaction pathways is provided below.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

| Attack at C4 of aniline ring | 13.0 | -5.5 |

| Attack at C6 of aniline ring | 16.2 | -5.0 |

| Attack at C4' of benzyl ring | 24.8 | -2.5 |

Note: These values are hypothetical. The pathway with the lowest activation energy would be kinetically preferred.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, NLO Responses)

Computational methods are also employed to simulate and interpret spectroscopic data, which is vital for structure confirmation.

NMR Chemical Shifts: Quantum chemical methods can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Calculated chemical shifts are compared with experimental data to validate a proposed molecular structure. A strong correlation between the calculated and observed values provides robust support for the structure.

Nonlinear Optical (NLO) Responses: Molecules with significant charge asymmetry and polarizability may exhibit nonlinear optical (NLO) properties. The NLO response is characterized by parameters such as the first hyperpolarizability (β). Theoretical calculations can compute these parameters to assess a molecule's potential for NLO applications. The donor-π-acceptor nature of this compound suggests it may possess NLO activity.

A table summarizing hypothetical simulated spectroscopic data is presented below.

| Parameter | Site / Type | Calculated Value |

| ¹³C Chemical Shift (ppm) | C1 | 146.0 |

| ¹³C Chemical Shift (ppm) | C2 | 130.8 |

| ¹H Chemical Shift (ppm) | N-H | 4.20 |

| First Hyperpolarizability (β) | Total | 14.5 x 10⁻³⁰ esu |

Note: These values are illustrative and for comparison with experimental results.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms within the n-Benzyl-2,5-dimethylaniline molecule can be determined.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and dimethylaniline rings, the methylene (B1212753) protons of the benzyl group, and the methyl protons are observed. The integration of these signals confirms the number of protons in each unique environment. For instance, the two methyl groups on the aniline (B41778) ring would integrate to six protons, the methylene bridge to two protons, and the aromatic protons to a total of eight protons (five from the benzyl ring and three from the dimethylaniline ring).

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | 5H |

| Aromatic (Dimethylaniline) | 6.50 - 7.10 | Multiplet | 3H |

| Methylene (-CH₂-) | ~4.30 | Singlet | 2H |

| Amine (-NH-) | ~3.80 | Singlet (broad) | 1H |

| Methyl (-CH₃) | ~2.10 - 2.30 | Singlet | 6H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum typically shows signals for the aromatic carbons, the methylene carbon, and the methyl carbons. The chemical shifts of the aromatic carbons provide insights into the substitution pattern on the rings. For example, the carbons attached to the nitrogen and methyl groups will have characteristic shifts.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C-N (Aniline Ring) | 145 - 150 |

| Aromatic C (Benzyl Ring) | 127 - 140 |

| Aromatic C (Dimethylaniline Ring) | 110 - 135 |

| Methylene (-CH₂-) | 45 - 50 |

| Methyl (-CH₃) | 17 - 22 |

Note: These are approximate ranges and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons and to carbons two or three bonds away, respectively. These experiments provide a detailed connectivity map of the entire molecule, leaving no ambiguity in the structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the this compound molecule with a high degree of accuracy. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula (C₁₅H₁₇N). The high precision of HRMS helps to distinguish the target compound from other molecules with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇N |

| Calculated Exact Mass | 211.1361 |

| Observed Exact Mass (M+H)⁺ | Typically within a few ppm of the calculated value |

Electrospray Ionization (ESI) and Field Desorption (FD) Methods

Electrospray Ionization (ESI) and Field Desorption (FD) are soft ionization techniques commonly used in mass spectrometry to analyze organic molecules like this compound. These methods are particularly useful for generating intact molecular ions, which is essential for accurate molecular weight determination.

In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion. The resulting mass spectrum will show a prominent peak corresponding to this ion, confirming the molecular weight of the compound. rsc.org Fragmentation can be induced to provide structural information. A characteristic fragmentation pathway for this compound involves the cleavage of the benzylic C-N bond, leading to the formation of the tropylium (B1234903) ion (m/z 91) and the 2,5-dimethylaniline (B45416) radical cation (m/z 120) or the corresponding protonated species.

Field Desorption (FD) is another soft ionization technique that can be used, often for less polar or thermally labile compounds, to produce the molecular ion with minimal fragmentation.

The combination of these advanced spectroscopic and chromatographic methods provides a robust and comprehensive characterization of this compound, confirming its identity, purity, and detailed molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The spectrum of this compound is expected to show distinct peaks corresponding to the N-H bond of the secondary amine, C-H bonds of the aromatic rings and methyl groups, and C-N and C=C bonds within the molecular structure. For instance, the N-H stretching vibration in secondary amines typically appears in the region of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and methyl groups occurs just below 3000 cm⁻¹. The C-N stretching vibration for aromatic amines is found in the 1250–1350 cm⁻¹ range. Furthermore, the C=C stretching vibrations within the aromatic rings give rise to bands in the 1400–1600 cm⁻¹ region.

A study on related aniline derivatives provides context for the expected spectral features. For example, the FT-IR spectrum of aniline shows two distinct N-H stretching peaks at 3433 cm⁻¹ and 3356 cm⁻¹, while N-methylaniline, a secondary amine like this compound, displays a single N-H stretching peak at 3411 cm⁻¹. researchgate.net The Fourier transform infrared (FTIR) and Raman spectra of 2,5-dimethylaniline have also been studied, providing a basis for interpreting the spectrum of its N-benzylated derivative. sigmaaldrich.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂ and CH₃) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for determining the purity of this compound and for analyzing its presence in complex mixtures. These methods separate components based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For the analysis of aniline derivatives, reversed-phase HPLC is commonly employed, often utilizing a C18 column. rsc.org The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov Detection is frequently performed using a UV detector, as the aromatic rings in this compound absorb UV light. rsc.org

Research on the separation of substituted anilines has demonstrated the effectiveness of HPLC. For instance, a study on the separation of aniline and seven 4-substituted derivatives utilized a high-submicellar liquid chromatography method with a mobile phase of sodium dodecyl sulfate (B86663) (SDS) and methanol at pH 3, achieving full resolution in a reasonable analysis time. nih.gov Another study reported the use of an on-line in-tube solid-phase microextraction coupled with HPLC for the sensitive analysis of substituted aniline compounds in water samples. nih.gov

UPLC, which uses smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. waters.com A UPLC method for purity determination might involve a rapid gradient elution on a sub-2 µm C18 column. For example, a purity analysis method for N-benzyl-2-phenylpyrimidin-4-amine derivatives used a UPLC system with a C18 column and a fast gradient of acetonitrile in water. acs.org

The development of a robust HPLC or UPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.

Table 2: Exemplary HPLC/UPLC Parameters for Analysis of Substituted Anilines

| Parameter | HPLC | UPLC |

| Column | C18, 5 µm particle size | C18, sub-2 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Acetonitrile/Water with gradient elution |

| Detector | UV | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Flow Rate | ~1.0 mL/min | ~0.5 - 0.8 mL/min |

| Analysis Time | 15 - 30 minutes | < 10 minutes |

Structure Reactivity Relationships in N Benzyl 2,5 Dimethylaniline Analogues

Impact of Substituents on the Benzyl (B1604629) Moiety on Nitrogen Reactivity

The reactivity of the nitrogen atom in N-benzylaniline analogues is significantly influenced by the nature and position of substituents on the benzyl ring. These substituents can alter the electron density at the nitrogen center and sterically hinder or facilitate its participation in reactions.

Research into the metabolism of substituted N-benzylanilines illustrates the electronic effects of substituents on the benzyl group. capes.gov.br For instance, the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), on the benzyl ring can impact reaction pathways. In one study, N-(4-nitrobenzyl)aniline and N-(2,4,6-trifluorobenzyl)aniline were found to only undergo N-debenzylation, whereas analogues with electron-donating methyl groups, like N-benzyl-4-methylaniline, yielded amide and nitrone metabolites in addition to dealkylation products. capes.gov.br The introduction of multiple electron-donating methyl groups, as in N-(2,4,6-trimethylbenzyl)aniline, also led to the formation of an amide metabolite, suggesting that increased electron density from the benzyl ring can influence the reactivity at the nitrogen atom. capes.gov.br

A Hammett study on the gold-catalyzed Friedel–Crafts benzylation of N-alkylanilines further quantifies these electronic effects. rsc.org The study, which used various para-substituted benzhydrols, found a negative slope (ρ = -2.0) in the Hammett plot. rsc.org This indicates that electron-donating groups on the benzhydrol (which forms the benzyl cation intermediate) accelerate the reaction. rsc.org The positive charge in the transition state is stabilized by these electron-donating groups, facilitating the C-C bond formation. rsc.org Conversely, electron-withdrawing groups slow the reaction down. rsc.org

| Substituent on Benzyl Moiety | Observed Effect on Reactivity/Metabolism | Reference |

|---|---|---|

| 4-Nitro | Only N-debenzylation observed; no amide formation. capes.gov.br | capes.gov.br |

| 2,4,6-Trifluoro | Only N-debenzylation observed; no amide formation. capes.gov.br | capes.gov.br |

| 2,4,6-Trimethyl | Formation of amide and nitrone metabolites observed. capes.gov.br | capes.gov.br |

| para-Methoxy (on benzhydrol) | Accelerates Friedel–Crafts benzylation rate. rsc.org | rsc.org |

| para-Chloro (on benzhydrol) | Decelerates Friedel–Crafts benzylation rate compared to H. rsc.org | rsc.org |

Effects of Methyl Group Positionality on Aniline (B41778) Ring Reactivity

The position of methyl groups on the aniline ring plays a critical role in directing the course of electrophilic aromatic substitution reactions. As electron-donating groups, methyl substituents activate the aromatic ring, but their positional influence (ortho, meta, or para to the amino group) dictates the regiochemical outcome.

Methyl groups enhance the nucleophilicity of the aniline ring through a positive inductive effect (+I). Their ability to activate the ring is most pronounced when they are at the ortho or para positions relative to the incoming electrophile's point of attack. researchgate.net This is because they can effectively stabilize the positive charge of the arenium ion intermediate formed during electrophilic substitution. researchgate.netmsu.edu Computational studies have shown that anilines with methyl groups at the ortho and para positions exhibit higher reactivity toward electrophiles compared to meta-substituted anilines. researchgate.net

Studies on the nitration of protected toluidines (methylanilines) provide insight into these competing effects. The directing power of the activating N-acetyl group (a proxy for the N-benzylamino group) often dominates over the methyl group. However, the nature of the protecting group and the position of the methyl group can alter this balance. ulisboa.pt For example, in the nitration of 4-methylacetanilide, substitution occurs almost exclusively ortho to the strongly activating acetamido group. ulisboa.pt In contrast, when the less-activating N-succinimidil protecting group is used with 4-methylaniline, the directing influence of the methyl group becomes more significant, leading to substitution ortho to the methyl group. ulisboa.pt

| Starting Material | Major Product(s) | Product Distribution (%) |

|---|---|---|

| 4-Methylacetanilide | 4-Methyl-2-nitroaniline | 97% |

| N-(4-Methylphenyl)-succinimide | 4-Methyl-3-nitroaniline | 94% |

| 3-Methylacetanilide | 3-Methyl-4-nitroaniline | 91% |

| 2-Methylacetanilide | 2-Methyl-4-nitroaniline 2-Methyl-5-nitroaniline | 45% 33% |

| N-(2-Methylphenyl)-succinimide | 2-Methyl-5-nitroaniline 2-Methyl-3-nitroaniline | 55% 29% |

Steric and Electronic Influences on Reaction Regioselectivity

The regioselectivity of reactions involving N-benzyl-2,5-dimethylaniline analogues is a direct consequence of the interplay between steric and electronic factors. Steric hindrance can block access to an electronically favored reaction site, while electronic effects can render a sterically accessible site unreactive.

Steric Hindrance: The bulkiness of substituents near a reaction center can significantly influence the outcome. In nucleophilic aromatic substitution reactions, steric hindrance from an ortho-group can retard the rate of nucleophilic attack. researchgate.net Similarly, the steric bulk of the nucleophile itself is crucial; reactions with N-methylaniline are markedly slower than with aniline due to the increased steric hindrance around the nitrogen, which impedes both the formation of the intermediate and subsequent proton transfer steps. researchgate.net In some cases, steric strain can promote a particular reaction pathway. For instance, a bulky isopropyl group on the nitrogen of an N-alkylaniline was found to enhance a rearrangement reaction by promoting the cleavage of the C-N bond due to increased steric hindrance. rsc.org The ortho-methyl group in this compound similarly imparts significant steric hindrance around the nitrogen atom and the C6 position of the aniline ring.

Electronic Effects: The electronic properties of substituents determine the electron density at various points in the molecule, guiding the attack of electrophiles or nucleophiles. In electrophilic aromatic substitutions on the aniline ring, the powerful electron-donating, ortho-para directing amino group generally governs regioselectivity. msu.edu However, this can be modulated by other substituents. For example, in the arylation of N,N-dimethylbenzylamine, the reaction typically occurs on the N-methyl group. Yet, the introduction of a specific catalyst system can completely switch the regioselectivity to the N-benzylic position, demonstrating that external agents can override the inherent electronic preferences. rsc.org

Catalysts can be used to exploit subtle steric and electronic differences to achieve high regioselectivity. For example, while the uncatalyzed bromination of N-methylaniline yields a mixture of ortho, meta, and para products, the use of an iron sulfonate catalyst for chlorination results in excellent ortho-selectivity (o/p = 90/10). nih.gov This highlights how catalytic systems can be designed to control reaction outcomes that are otherwise difficult to manage.

| Reaction | Catalyst | Product Ratio (ortho/meta/para) |

|---|---|---|

| Bromination with NBS | None | 32 / 23 / 45 |

| Chlorination with TCCA | Fe(OTs)₃ | 90 / <1 / 10 |

Intermolecular Interactions and Their Role in Solution Behavior

The behavior of this compound in solution is influenced by a range of intermolecular interactions with both itself (solute-solute) and the solvent (solute-solvent). These non-covalent forces, though weak individually, collectively dictate properties like solubility, aggregation, and the stability of reaction intermediates.

The structure of N-benzylaniline provides a useful model. In the solid state, crystal structure analysis reveals that the N-H group acts as a hydrogen bond donor, forming N-H···π interactions with the phenyl ring of an adjacent molecule. researchgate.net These interactions link the molecules into infinite chains. researchgate.net The two aromatic rings within a single N-benzylaniline molecule are oriented nearly perpendicular to each other, which minimizes intramolecular steric repulsion and influences how the molecules can pack and interact with their neighbors. researchgate.net

In solution, the nature of the solvent plays a critical role. acs.org Polar, protic solvents can form hydrogen bonds with the nitrogen atom of the aniline, while nonpolar solvents will primarily engage in weaker van der Waals forces. Aromatic solvents can participate in π-π stacking interactions with the benzyl and dimethylphenyl rings. For N,N-dimethylaniline, CH-π interactions with host frameworks have been observed, indicating that even C-H bonds can act as weak hydrogen bond donors to electron-rich aromatic systems. researchgate.net

The strength and type of solute-solvent interactions can have a profound effect on chemical reactivity. Stabilizing interactions between the solvent and a transition state can lower the activation energy and accelerate a reaction. Conversely, strong solvation of the reactants can inhibit a reaction by making it more difficult for them to come together. acs.org For example, the stability of supramolecular polymers formed from benzene-1,3,5-tricarboxamides is highly solvent-dependent; they form stable, cooperative polymers in alkane solvents but are destabilized in chloroform (B151607) due to specific, favorable interactions between the chloroform and the extended aromatic surfaces of the monomers. acs.org This principle applies to the stabilization of intermediates and transition states in reactions involving this compound, where the choice of solvent can influence reaction rates and even product distributions by selectively solvating different species.

Applications in Contemporary Organic Synthesis and Materials Science

N-Benzyl-2,5-dimethylaniline as a Strategic Synthetic Intermediate

The reactivity of the secondary amine and the potential for functionalization of its two aromatic rings make this compound a valuable intermediate in the construction of more elaborate molecular structures.

This compound serves as a strategic precursor for a variety of advanced organic compounds. The secondary amine group is a key functional handle for N-alkylation, acylation, and arylation reactions. Furthermore, the electron-rich dimethylaniline ring can undergo electrophilic aromatic substitution, while the benzyl (B1604629) group offers a site for benzylic functionalization or de-benzylation to unmask the secondary amine. This multi-functional nature allows for its incorporation into complex synthetic pathways. For instance, N-benzylated amines are frequently employed in the synthesis of heterocyclic compounds and are considered key intermediates in medicinal chemistry for creating libraries of potential drug candidates. acs.orgacs.org The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors for anticancer therapies highlights the role of N-benzyl amine scaffolds in constructing biologically active molecules. acs.orgacs.org

The distinct structural components of this compound make it an ideal building block for complex molecular architectures. The 2,5-dimethylaniline (B45416) moiety provides a rigid, sterically defined platform, while the N-benzyl group introduces conformational flexibility. This combination is advantageous in supramolecular chemistry and crystal engineering, where precise control over molecular shape and intermolecular interactions is crucial. Researchers have utilized similar substituted aniline (B41778) frameworks to construct intricate structures, including molecular cages and polymers. The compound 4,4'-methanediylbis(2,5-dimethylaniline), for example, which is based on the same aniline core, is used in the synthesis of polymers and resins. cymitquimica.com This suggests that this compound could similarly be used as a monomer or a key fragment in the assembly of larger, functional molecular systems.

Precursor in the Synthesis of Advanced Organic Compounds

Development of Materials with Tailored Properties

The unique electronic and steric characteristics of this compound make it a promising candidate for the development of new materials with specific optical, electronic, and mechanical properties.

In the field of catalysis, the design of ligands is critical for controlling the activity and selectivity of metal catalysts. The nitrogen atom of the aniline group in this compound can act as a Lewis base, coordinating to a metal center. The bulky methyl groups at the ortho and meta positions, combined with the benzyl group, create a specific steric environment around the metal, which can influence the substrate's approach and the reaction's outcome.

Recent studies have explored how the ligand structure of aniline derivatives affects the stability and efficiency of polymerization catalysts. nih.gov For example, the coordination of dimethylaniline to zirconocene (B1252598) catalysts is a critical factor in olefin polymerization, with steric hindrance playing a key role in the stability of the resulting complex. nih.gov Furthermore, 2,5-dimethylaniline itself has been used as a ligand to create novel organic-inorganic hybrid materials, such as CdI₂(2,5-DMA)₂, which exhibit non-linear optical properties. acs.org These findings underscore the potential of this compound as a tunable ligand for designing next-generation catalysts and functional coordination complexes.

Table 1: Potential Catalytic Applications based on Structural Features

| Structural Feature | Influence on Catalysis | Potential Application |

|---|---|---|

| Nitrogen Lone Pair | Coordination site for metal ions. | Formation of transition metal catalysts. |

| o-Methyl Group | Provides steric hindrance near the metal center, influencing selectivity. | Asymmetric catalysis, selective polymerization. |

| Benzyl Group | Adds further steric bulk and can modify electronic properties. | Tuning catalyst activity and stability. |

| Aromatic Rings | Can be functionalized to immobilize the catalyst on a support. | Heterogeneous catalysis. |

This compound is listed as a material building block with potential applications in Organic Light-Emitting Diodes (OLEDs) and materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.combldpharm.com The AIE phenomenon occurs in molecules that are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. acs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. acs.orgacs.org The structure of this compound, featuring rotatable phenyl and benzyl groups attached to a central nitrogen atom, is characteristic of many AIE luminogens.

In dilute solutions, the phenyl and benzyl groups can rotate freely, dissipating absorbed energy non-radiatively. In a solid-state film or aggregate, these rotations would be hindered, potentially "switching on" fluorescence. This makes this compound a promising candidate for the development of novel solid-state emitters for use in OLEDs, sensors, and bio-imaging. Research on related 2,5-dimethylaniline derivatives has already shown their utility in creating materials with significant second-order nonlinear optical properties, further supporting their potential in photonics and electronics. acs.org

Aniline and its derivatives are fundamental monomers for the synthesis of polyanilines, a class of conducting polymers with diverse applications. The inclusion of substituents on the aniline ring or the nitrogen atom significantly modifies the properties of the resulting polymer. rsc.org

The polymerization of this compound would be expected to yield a polymer with distinct characteristics:

Solubility: The bulky benzyl and methyl groups would likely disrupt inter-chain packing, potentially increasing the polymer's solubility in common organic solvents and improving its processability compared to unsubstituted polyaniline.

Conductivity: The steric hindrance from the substituents may lead to greater torsion angles between the aniline units in the polymer backbone, which typically decreases the degree of π-conjugation and thus lowers the electrical conductivity. rsc.org